N-3-Chlorophenylanthranilic acid
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Overview
Description
N-3-Chlorophenylanthranilic acid, also known as 2-(3-chloroanilino)benzoic acid, is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of anthranilic acid, where the amino group is substituted with a 3-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-3-Chlorophenylanthranilic acid can be synthesized through the reaction of 3-chloroaniline with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst such as zinc chloride. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-3-Chlorophenylanthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-3-Chlorophenylanthranilic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-3-Chlorophenylanthranilic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound may also inhibit certain enzymes, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: The parent compound, which lacks the 3-chlorophenyl substitution.
2-Aminobenzoic acid: Another derivative of anthranilic acid with different substituents.
3-Chloroaniline: A precursor in the synthesis of N-3-Chlorophenylanthranilic acid.
Uniqueness
This compound is unique due to the presence of both the 3-chlorophenyl and anthranilic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
22394-36-1 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
5-chloro-2-(1H-indol-3-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-5-6-15(13(7-11)16(20)21)19-9-10-8-18-14-4-2-1-3-12(10)14/h1-9,18H,(H,20,21) |
InChI Key |
AOUDELCVHFNPNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=C(C=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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